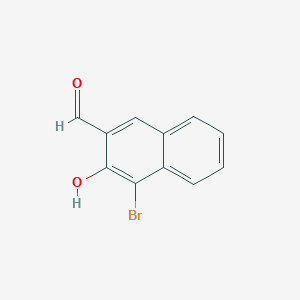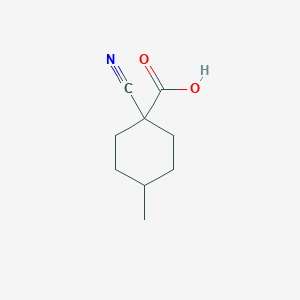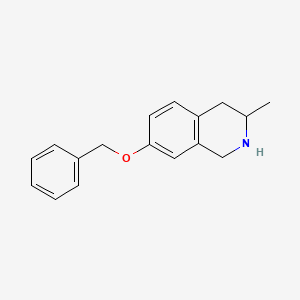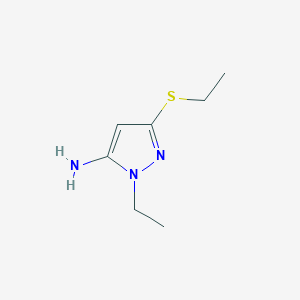
1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl group at position 1, an ethylsulfanyl group at position 3, and an amine group at position 5
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiolates.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize microreactors and optimized reaction conditions to achieve high throughput and consistent product quality.
化学反応の分析
Types of Reactions: 1-Ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or other functional groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
1-Ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the ethylsulfanyl group can undergo redox reactions, modulating the compound’s activity. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
類似化合物との比較
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Known for its use in ionic liquids and battery electrolytes.
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: Utilized in various chemical applications due to its thermal stability and ionic conductivity.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Commonly used as a coupling agent in peptide synthesis and bioconjugation.
Uniqueness: 1-Ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H13N3S |
|---|---|
分子量 |
171.27 g/mol |
IUPAC名 |
2-ethyl-5-ethylsulfanylpyrazol-3-amine |
InChI |
InChI=1S/C7H13N3S/c1-3-10-6(8)5-7(9-10)11-4-2/h5H,3-4,8H2,1-2H3 |
InChIキー |
CENHCNQFTBHEIQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC(=N1)SCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


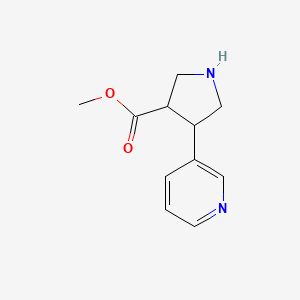
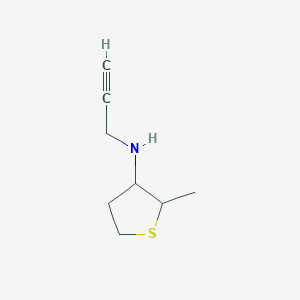
![5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene](/img/structure/B13248944.png)
![5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13248945.png)

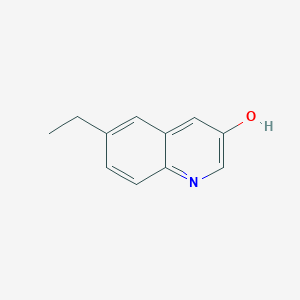
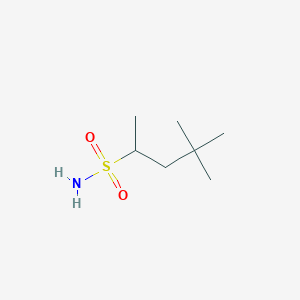
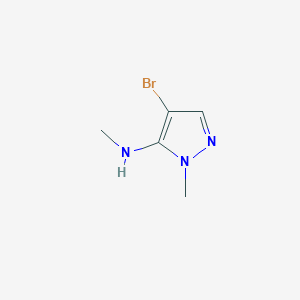
![(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride](/img/structure/B13248989.png)

